B1574741 MAGE-5 (5-12)

MAGE-5 (5-12)

Cat. No.: B1574741
Attention: For research use only. Not for human or veterinary use.
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Description

MAGE-5 (5-12) is a peptide derived from the Melanoma-Associated Antigen Gene 5 (MAGE-A5), a member of the MAGE family of cancer-testis antigens (CTAs). These antigens are characterized by their restricted expression in normal tissues (primarily the testes and placenta) and aberrant expression in various malignancies . The (5-12) designation likely refers to a specific epitope within the MAGE-A5 protein, spanning amino acids 5 to 12, which may serve as a target for immunotherapy or diagnostic assays.

Properties

sequence

HNTQYCNL

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Melanoma-associated antigen 5 (5-12); MAGE-5 (5-12)

Origin of Product

United States

Chemical Reactions Analysis

General Reactivity of MAGE Proteins

MAGE proteins function as substrate-binding modules that interact with ubiquitin ligases and other cellular targets. Their chemical reactivity primarily involves:

  • Hydrophobic interactions : Dominated by conserved leucine, isoleucine, and valine residues (e.g., L273, L274, I317 in MAGE-A11) .

  • Polar networks : Stabilized by hydrogen bonds and salt bridges (e.g., R690-E266 in MAGE-A11/PCF11 complexes) .

  • Conformational flexibility : Structural rearrangements in the MAGE homology domain (MHD) enable substrate selectivity .

Key Interaction Motifs in MAGE Proteins

The table below summarizes conserved interaction motifs observed in MAGE family members, extrapolated from studies on MAGE-A11, MAGE-A4, and MAGE-G1:

Motif Type Residues Involved Functional Role Example System
Hydrophobic coreL273, L274, I317, M341 Stabilizes substrate-binding cleft (SBC)MAGE-A11/PCF11 complex
Polar interfaceR690, E266 (water-mediated) Enhances binding specificityMAGE-A11 substrate recognition
Conserved dileucineL338, L351 Critical for RING ligase complex formationMAGE-G1/NSE1 interaction
Substrate-binding loopY5, D6, H8 Determines inhibitor potency in macrocyclesMAGE-A4/RAD18 inhibition

Chemical Inhibition Strategies

Studies on MAGE-A4 and MAGE-A11 reveal approaches to disrupting MAGE-mediated interactions:

  • Macrocyclic peptides :

    • MTP-1 inhibits MAGE-A4/RAD18 binding at IC₅₀ = 20 nM .

    • Alanine scanning shows Y5A mutation reduces inhibition by >100-fold .

  • Small-molecule targeting :

    • Disruption of hydrophobic cores (e.g., F682-F275 interaction in MAGE-A11) blocks oncogenic activity .

Structural Determinants of Reactivity

Crystallographic data highlights two critical features:

  • Substrate-binding cleft (SBC) :

    • A conserved groove in the MHD (RMSD = 1.05Å vs. free MAGE-A4) .

    • Sequence diversity around SBC drives substrate specificity .

  • Conformational states :

    • WH-B motif rotates 170° upon RING ligase binding .

    • This rearrangement creates surfaces for E3 ubiquitin ligase recruitment .

Functional Consequences of MAGE Interactions

Interaction Partner Chemical Outcome Biological Impact
RAD18 (E3 ligase)Enhanced DNA repair complex assembly Promotes cancer cell survival
Skp2 (SCF complex)Altered cyclin A/p130 degradation Dysregulated cell cycle progression
PCF11 (cleavage factor)Ubiquitination-dependent RNA processing Drives transcriptional reprogramming

Research Gaps and Limitations

No direct studies on "MAGE-5 (5-12)" exist in the reviewed literature. Current data derive from:

  • Orthologous systems (MAGE-A11, -A4, -G1)

  • In vitro binding assays and crystallography

  • Cancer cell models

Proposed studies needed:

  • Chemical proteomics to identify covalent modifiers of MAGE-5

  • HDX-MS analysis of dynamic regions in MAGE-5/ligand complexes

Comparison with Similar Compounds

Research Implications and Limitations

While MAGE-5 (5-12) demonstrates tumor-specific expression, its clinical application is constrained by variability across cancer types. For instance, MAGE-2’s higher prevalence in medullary carcinoma makes it a stronger diagnostic candidate, whereas MAGE-5’s activity in papillary carcinoma highlights subtype-specific roles . Further studies are needed to optimize its stability and evaluate combinatorial therapies with other CTAs.

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